molecular formula C8H10ClN3S B2387569 N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide CAS No. 54418-99-4

N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B2387569
CAS No.: 54418-99-4
M. Wt: 215.7
InChI Key: RJUKILVNVJJBJU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide is a biochemical used for proteomics research . It has a molecular formula of C8H10ClN3S and a molecular weight of 215.7 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . The molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds . There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives of N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide, demonstrating their potential in creating new chemical entities. For example, the study by Ramadan (2019) discussed the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, highlighting the chemical versatility and the analytical methods used for characterization (Ramadan, 2019).

Biological Activity

Several studies have explored the biological activities of these compounds, particularly their potential in pharmacological applications. Tripathi and Kumar (2013) designed, synthesized, and evaluated novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides for their anticonvulsant activity, demonstrating significant efficacy in seizure models (Tripathi & Kumar, 2013).

Anticancer Properties

Pakhontsu et al. (2014) investigated the coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, revealing their inhibitory effects on the growth of human leukemia cancer cells. This study highlights the potential of these compounds in developing new anticancer agents (Pakhontsu et al., 2014).

Molecular Sensing and Detection

Casanueva Marenco et al. (2012) explored the use of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent probe for iron detection, showcasing the compound's selectivity and potential applications in environmental and biological sensing (Casanueva Marenco et al., 2012).

Antimicrobial Activity

AlJahdali (2013) synthesized and characterized nickel(II) complexes of novel thiosemicarbazone compounds, including hydrazinecarbothioamide derivatives, assessing their antimicrobial activities. The study provided insights into the structural aspects contributing to antimicrobial efficacy (AlJahdali, 2013).

Properties

IUPAC Name

1-amino-3-(3-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUKILVNVJJBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321555
Record name 1-amino-3-(3-chloro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54418-99-4
Record name 1-amino-3-(3-chloro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLORO-ORTHO-TOLYL)-3-THIOSEMICARBAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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